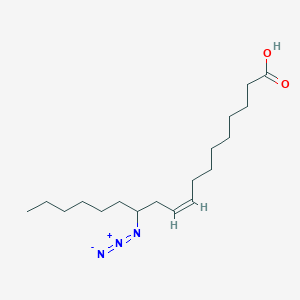
12-Azido oleic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Azidooleic acid is a derivative of oleic acid, characterized by the presence of an azido group at the 12th carbon position. This compound is notable for its applications in biochemical research, particularly in the study of phospholipid-protein interactions within biological membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-azidooleic acid typically involves the azidation of oleic acid derivatives. One common method includes the conversion of oleic acid to its corresponding bromide, followed by nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: While specific industrial production methods for 12-azidooleic acid are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory techniques. The process is scaled up by optimizing reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Azidooleic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Wissenschaftliche Forschungsanwendungen
12-Azidooleic acid is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 12-azidooleic acid primarily involves its interaction with biological membranes. The azido group allows for the incorporation of the compound into lipid bilayers, where it can interact with proteins and other membrane components. This interaction is often studied using photoaffinity labeling techniques, where the azido group is activated by light to form covalent bonds with nearby molecules, thereby elucidating the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Oleic Acid: The parent compound, lacking the azido group.
Elaidic Acid: A trans isomer of oleic acid.
Azidostearic Acid: Another azido fatty acid with the azido group at a different position.
Comparison: 12-Azidooleic acid is unique due to the specific placement of the azido group, which imparts distinct chemical reactivity and biological interactions compared to its analogs. This uniqueness makes it particularly valuable in studies requiring site-specific labeling and interaction analysis .
Eigenschaften
Molekularformel |
C18H33N3O2 |
|---|---|
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
(Z)-12-azidooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33N3O2/c1-2-3-4-11-14-17(20-21-19)15-12-9-7-5-6-8-10-13-16-18(22)23/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,22,23)/b12-9- |
InChI-Schlüssel |
XRCPMRYVFRFJPE-XFXZXTDPSA-N |
Isomerische SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)O)N=[N+]=[N-] |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


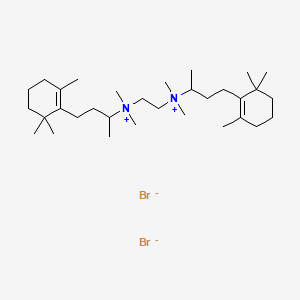

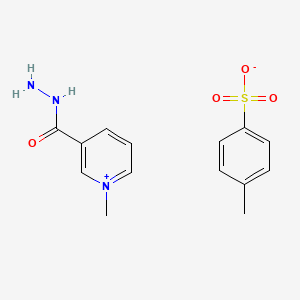
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
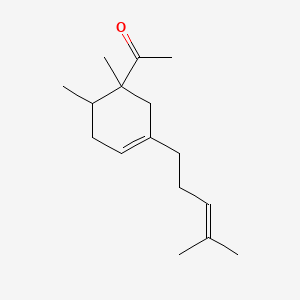
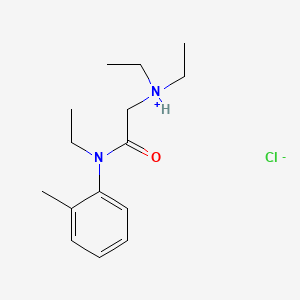
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
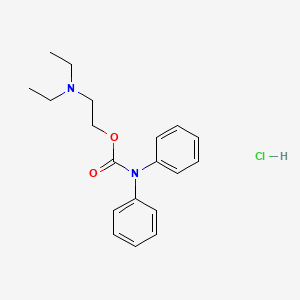
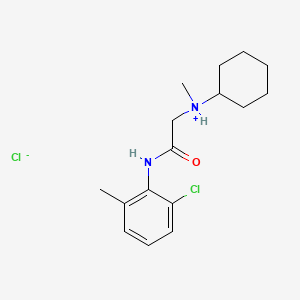
![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
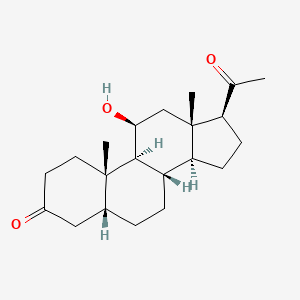
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)

